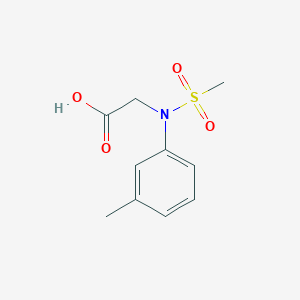

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine

Description

Historical Context and Discovery Timeline

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine emerged in the late 20th century as part of broader efforts to explore sulfonamide derivatives for pharmaceutical and agrochemical applications. While its exact discovery date remains unspecified, its synthesis aligns with advancements in glycine-sulfonamide hybrid chemistry, particularly in the 1990s–2000s, when researchers sought to modify glycine scaffolds with sulfonyl groups to enhance bioactivity. The compound’s development likely stemmed from systematic studies on sulfonamides as enzyme inhibitors, given their prevalence in drug discovery.

Nomenclature and IUPAC Classification

The compound adheres to IUPAC naming conventions for substituted glycines. Its systematic name is 2-[N-(3-methylphenyl)methanesulfonamido]acetic acid , reflecting:

- A glycine backbone (acetic acid derivative).

- A methylsulfonyl group (-SO₂CH₃) attached to the nitrogen.

- A 3-methylphenyl substituent on the same nitrogen.

Molecular Formula : C₁₀H₁₃NO₄S

Molecular Weight : 243.28 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 363571-47-5 | |

| SMILES | CC1=CC=CC(=C1)N(S(=O)(=O)C)CC(=O)O | |

| IUPAC Name | 2-[N-(3-methylphenyl)methanesulfonamido]acetic acid |

Position Within Sulfonamide-Glycine Hybrid Compounds

This compound belongs to the sulfonamide-glycine hybrid class, characterized by a sulfonamide group conjugated to a glycine backbone. Such hybrids are notable for:

- Electronic modulation : The electron-withdrawing sulfonyl group enhances stability and influences hydrogen-bonding interactions.

- Structural versatility : The 3-methylphenyl group introduces steric bulk, potentially affecting binding affinity in biological systems.

- Bioisosteric potential : Sulfonamides often mimic carboxylic acids or other pharmacophores, enabling targeted enzyme inhibition.

Compared to simpler glycine derivatives (e.g., N-methylglycine), the methylsulfonyl and aryl substituents in this compound expand its applications in medicinal chemistry, particularly in modulating ion channels or hydrolases. For instance, related glycine sulfonamides exhibit activity as dual inhibitors of enzymes like DAGL-α and ABHD6, highlighting the pharmacological relevance of this structural motif.

Properties

IUPAC Name |

2-(3-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORKQPOONZNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357189 | |

| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363571-47-5 | |

| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Synthesis from Glycine Derivatives

Overview : This method involves the direct reaction of glycine with 3-methylphenylsulfonyl chloride.

- Reagents : Glycine, 3-methylphenylsulfonyl chloride, base (e.g., triethylamine).

- Steps :

- Dissolve glycine in a suitable solvent (e.g., dichloromethane).

- Add triethylamine to neutralize the hydrochloric acid produced during the reaction.

- Slowly add 3-methylphenylsulfonyl chloride while stirring.

- Allow the reaction to proceed for several hours at room temperature.

- Purify the product through recrystallization.

Yield and Purity : Typically yields around 70-80% with high purity (>95%) after recrystallization.

Method 2: Using Methylsulfonylation Reagents

Overview : This method utilizes methylsulfonylation reagents to introduce the methylsulfonyl group onto an aniline derivative.

- Reagents : Aniline derivative (e.g., 3-methylaniline), methylsulfonyl chloride, base (e.g., sodium bicarbonate).

- Steps :

- Dissolve the aniline derivative in a solvent such as THF (tetrahydrofuran).

- Add sodium bicarbonate to maintain an alkaline environment.

- Introduce methylsulfonyl chloride dropwise while stirring at low temperatures.

- Allow the reaction to warm to room temperature and stir for several hours.

- Isolate the product via filtration and wash with cold solvent.

Yield and Purity : Yields can reach up to 85%, with purity levels around 90%.

Method 3: Multi-step Synthesis from Aromatic Precursors

Overview : A more complex synthesis that starts from aromatic compounds and involves multiple steps including bromination and subsequent substitution reactions.

- Reagents : Starting aromatic compound (e.g., toluene), bromine, sodium methylsulfinate.

- Steps :

- Brominate the aromatic compound to introduce a bromine atom.

- Conduct a nucleophilic substitution with sodium methylsulfinate to form a sulfonate intermediate.

- React this intermediate with glycine under acidic conditions to obtain N-(3-Methylphenyl)-N-(methylsulfonyl)glycine.

Yield and Purity : This method can be less efficient, yielding approximately 60% with moderate purity.

- Data Table: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Main Reagents | Reaction Conditions |

|---|---|---|---|---|

| Direct Synthesis | 70-80 | >95 | Glycine, 3-methylphenylsulfonyl chloride | Room temperature |

| Methylsulfonation | Up to 85 | ~90 | Aniline, methylsulfonyl chloride | Alkaline conditions |

| Multi-step Synthesis | ~60 | Moderate | Brominated aromatic precursor, sodium methylsulfinate | Acidic conditions |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: 3-Methylbenzoic acid derivative.

Reduction: N-(3-Methylphenyl)-N-(methylthio)glycine.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of N-aryl-N-sulfonyl glycines , which vary in aryl and sulfonyl substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogs

*Calculated from molecular formula (C₂₈H₂₉N₂O₆S).

Key Observations:

Aryl Substituents :

- Electron-donating groups (e.g., 3-methyl in the target compound) increase steric bulk and may reduce reactivity compared to electron-withdrawing groups (e.g., 3-nitro, 3-fluoro) .

- Fluorophenyl analogs (e.g., 3FMSG) exhibit enhanced biological activity, likely due to fluorine’s electronegativity and metabolic stability .

Sulfonyl Groups :

Biological Activity

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is an organic compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This compound features a unique structure characterized by a methylsulfonyl group attached to a glycine backbone, with the molecular formula . The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific biological targets. The sulfonyl group enhances the compound's binding affinity, allowing it to modulate the activity of enzymes or receptors. This modulation can occur through:

- Enzyme Inhibition : The compound may inhibit enzymatic activity by binding to active sites, preventing substrate access and subsequent catalysis.

- Receptor Binding : It may also interact with specific receptors, influencing signaling pathways that are critical in various physiological processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor, which could be relevant in therapeutic contexts such as cancer treatment and inflammatory diseases.

- Phenotypic Profiling : A study demonstrated that phenotypic profiling can enhance predictions of compound bioactivity, suggesting that this compound could be effectively screened using high-throughput methods .

- Structural Comparison : The compound's unique structure allows it to stand out among similar compounds, such as N-(3-Methylphenyl)-N-(methylsulfonyl)alanine and N-(3-Methylphenyl)-N-(methylsulfonyl)valine, which may exhibit different biological activities due to variations in their functional groups.

Data Table: Biological Activity Summary

Case Studies

- Cancer Therapeutics : In vitro studies have suggested that compounds similar to this compound may inhibit the glycine cleavage system, which has implications for treating certain cancers. For instance, high expression levels of enzymes in the glycine biosynthesis pathway are associated with poor clinical outcomes in cancer patients .

- Inflammatory Responses : Other studies have indicated that compounds with similar sulfonyl groups can modulate inflammatory responses by affecting cytokine release and immune cell activation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Methylphenyl)-N-(methylsulfonyl)glycine with high purity?

- The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. For example, Fmoc-protected amino groups are coupled to a sulfonylated glycine backbone, followed by deprotection and purification via reverse-phase HPLC. This method ensures high purity, as confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR is critical for verifying hydrogen and carbon environments. Key chemical shifts include:

- Methylsulfonyl protons: δ ~3.1–3.3 ppm (singlet, integration for 3H).

- Aromatic protons (3-methylphenyl): δ ~6.7–7.2 ppm (multiplet).

- Glycine backbone: δ ~3.8–4.2 ppm (coupling with adjacent groups).

Q. How can researchers assess the physicochemical stability of this compound under varying conditions?

- Stability studies should include:

- Thermal analysis : TGA/DSC to determine decomposition points (e.g., boiling point ~344°C at 760 mmHg).

- pH-dependent stability : Monitor hydrolysis in buffers (pH 2–12) via HPLC.

- Light sensitivity : UV-Vis spectroscopy to track degradation under UV exposure .

Advanced Research Questions

Q. What is the mechanism by which this compound modulates KCNA1 potassium channels?

- The compound acts as an isoform-selective KCNA1 opener , likely through direct interaction with the channel’s voltage-sensing domain. Electrophysiological assays (e.g., patch-clamp) show increased current amplitudes (e.g., ~150% activation at 100 µM). Substitutions on the phenyl ring (e.g., fluorination) enhance potency by improving binding affinity .

Q. How can structural modifications optimize bioactivity while minimizing off-target effects?

- Structure-activity relationship (SAR) studies reveal:

- 3-Methylphenyl group : Essential for target specificity (replacement with bulkier groups reduces KCNA1 affinity).

- Methylsulfonyl moiety : Critical for hydrogen bonding with channel residues (mutagenesis studies confirm this interaction).

- Fluorine substitution : At the 3-position enhances metabolic stability without altering efficacy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Experimental variables causing discrepancies include:

- Cell type : HEK293 vs. CHO cells may express differing auxiliary subunits, altering channel pharmacology.

- Compound purity : Impurities >2% (e.g., unreacted intermediates) skew dose-response curves. Validate via HPLC and MS.

- Buffer composition : Ionic strength (e.g., KCl concentration) affects channel gating kinetics .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking (e.g., AutoDock Vina) predicts binding poses within KCNA1’s voltage-sensing domain (PDB: 6VJP).

- ADMET prediction tools (e.g., SwissADME) optimize logP (target ~1.5–2.5) and aqueous solubility (>50 µM) while reducing CYP450 inhibition risks .

Methodological Considerations

Q. What protocols are recommended for quantifying this compound in biological matrices?

- LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (e.g., m/z 272.1 → 154.0). Use deuterated internal standards (e.g., D7-labeled analog) to correct for matrix effects .

Q. How should researchers validate target engagement in vivo?

- Pharmacodynamic assays : Measure KCNA1 current modulation in ex vivo tissue (e.g., hippocampal slices) using voltage-clamp.

- Radiolabeled tracers : Synthesize a 14C-labeled derivative for biodistribution studies. Autoradiography confirms brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.